molecular formula C14H14N2O2 B14642743 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester CAS No. 54124-38-8

1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester

Cat. No.: B14642743
CAS No.: 54124-38-8
M. Wt: 242.27 g/mol
InChI Key: OYBXGJZANYAGSW-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester is a chemical compound belonging to the indole family. Indoles are nitrogen-based heterocyclic compounds that are widely recognized for their biological and pharmaceutical activities. This particular compound is characterized by the presence of a cyanomethyl group and a methyl group attached to the indole ring, along with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester typically involves the acylation of indole derivatives. One common method involves the reaction of indole with aryl chloroformate in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature . The intermediates are often prepared by esterification reactions involving bis(trichloromethyl)carbonate and substituted phenols in chloroform .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The presence of the cyanomethyl and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester
  • 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, methyl ester
  • 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, propyl ester

Uniqueness

1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-3-methyl-, ethyl ester is unique due to its specific substitution pattern on the indole ring. The combination of the cyanomethyl and methyl groups, along with the ethyl ester functional group, imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54124-38-8

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-(cyanomethyl)-3-methylindole-1-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(8-9-15)10(2)11-6-4-5-7-13(11)16/h4-7H,3,8H2,1-2H3

InChI Key

OYBXGJZANYAGSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=C1CC#N)C

Origin of Product

United States

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